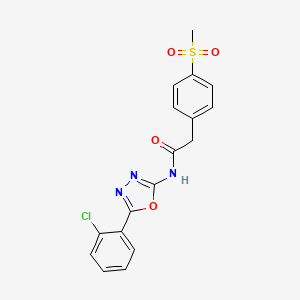

N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide

Description

Properties

IUPAC Name |

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylsulfonylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN3O4S/c1-26(23,24)12-8-6-11(7-9-12)10-15(22)19-17-21-20-16(25-17)13-4-2-3-5-14(13)18/h2-9H,10H2,1H3,(H,19,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJRFYCLYGNHFBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological effects, structure-activity relationships (SAR), and potential therapeutic applications based on the latest research findings.

Antitumor Activity

Recent studies have shown that compounds containing the oxadiazole moiety exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- IC50 Values : The compound demonstrated an IC50 value of approximately 1.61 µg/mL against Jurkat cells, indicating potent antitumor activity comparable to standard chemotherapeutic agents like doxorubicin .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates:

- Antibacterial Efficacy : It exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values lower than those of conventional antibiotics .

Structure-Activity Relationship (SAR)

The biological activity is closely related to the structural features of the compound:

- Chlorophenyl Group : The presence of a chlorophenyl group at position 5 enhances lipophilicity and biological interactions.

- Methylsulfonyl Substituent : This group at position 2 contributes to increased solubility and bioavailability, facilitating better interaction with biological targets.

Study 1: Antitumor Effects in Vivo

A study conducted on xenograft models demonstrated that administration of this compound resulted in a significant reduction in tumor size compared to controls. The mechanism was attributed to apoptosis induction and cell cycle arrest in cancer cells.

Study 2: Antimicrobial Testing

In vitro assays established that this compound showed promising results against Staphylococcus aureus and Escherichia coli strains. The compound's efficacy was confirmed through disk diffusion methods, where it produced inhibition zones larger than those observed for standard antibiotics.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Electronic Effects

The table below highlights structural variations among oxadiazole-based acetamide derivatives and their implications:

Pharmacokinetic and Toxicity Profiles

- Metabolic Stability : Methylsulfonyl groups (target compound) resist oxidation better than sulfanyl groups, which are prone to metabolic degradation .

- Toxicity : Sulfanyl derivatives (e.g., 6g and 6j in ) showed higher cytotoxicity, whereas the target compound’s electronegative substituents may reduce off-target interactions .

Preparation Methods

Synthesis of 5-(2-Chlorophenyl)-1,3,4-Oxadiazole-2-Thiol

The 1,3,4-oxadiazole ring is typically synthesized via cyclization of a hydrazide derivative.

Step 1a: Esterification of 2-Chlorobenzoic Acid

2-Chlorobenzoic acid is converted to its ethyl ester using ethanol and catalytic sulfuric acid.

Reaction Conditions :

Step 1b: Hydrazide Formation

The ethyl ester is treated with hydrazine hydrate to form 2-chlorobenzohydrazide.

Reaction Conditions :

Step 1c: Cyclization to Oxadiazole-Thiol

The hydrazide undergoes cyclization with carbon disulfide (CS₂) in alkaline conditions to form 5-(2-chlorophenyl)-1,3,4-oxadiazole-2-thiol.

Reaction Conditions :

- Reagents : 2-Chlorobenzohydrazide, CS₂, KOH.

- Solvent : Ethanol/water (5:1).

- Temperature : Reflux.

- Duration : 8–10 hours.

- Yield : ~70–75%.

Key Spectral Data :

Synthesis of 2-Chloro-N-(4-(Methylsulfonyl)Phenyl)Acetamide

This intermediate introduces the acetamide side chain with the methylsulfonyl group.

Step 2a: Sulfonation of Aniline

4-Aminophenyl methyl sulfone is synthesized via sulfonation of aniline using methanesulfonyl chloride.

Reaction Conditions :

Step 2b: Acetamide Formation

4-(Methylsulfonyl)aniline reacts with chloroacetyl chloride to form 2-chloro-N-(4-(methylsulfonyl)phenyl)acetamide.

Reaction Conditions :

- Reagents : 4-(Methylsulfonyl)aniline, chloroacetyl chloride, NaHCO₃.

- Solvent : Tetrahydrofuran (THF).

- Temperature : 0°C → room temperature.

- Duration : 2–4 hours.

- Yield : ~70–75%.

Key Spectral Data :

Coupling of Oxadiazole-Thiol and Chloroacetamide

The final step involves nucleophilic substitution between the thiol and chloroacetamide.

Reaction Conditions :

- Reagents : 5-(2-Chlorophenyl)-1,3,4-oxadiazole-2-thiol, 2-chloro-N-(4-(methylsulfonyl)phenyl)acetamide.

- Base : K₂CO₃ or NaH.

- Solvent : Dimethylformamide (DMF) or acetone.

- Temperature : Room temperature → 60°C.

- Duration : 4–6 hours.

- Yield : ~60–65%.

Purification :

Key Spectral Data :

Alternative Synthetic Routes

Critical Analysis of Methodologies

| Parameter | Conventional Method | Microwave Method |

|---|---|---|

| Reaction Time | 8–10 hours (cyclization) | 2 hours |

| Yield | 60–65% | 50–55% |

| Purity | >95% (recrystallization) | ~90% (requires chromatography) |

| Scalability | Industrial-scale feasible | Limited to small batches |

Challenges and Optimizations

- Thiol Oxidation : The thiol intermediate is prone to oxidation. Use of inert atmosphere (N₂/Ar) improves stability.

- Chloroacetamide Reactivity : Excess base (K₂CO₃) ensures complete deprotonation of the thiol for efficient alkylation.

- Purification : Silica gel chromatography (ethyl acetate/hexane, 3:7) resolves unreacted starting materials.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide, and how can reaction conditions be optimized?

- The synthesis typically involves multi-step protocols:

- Step 1: Formation of the 1,3,4-oxadiazole ring via cyclization of a thiosemicarbazide intermediate under reflux with acetic anhydride .

- Step 2: Introduction of the 2-chlorophenyl group via nucleophilic substitution or coupling reactions.

- Step 3: Acetamide functionalization using chloroacetyl chloride in the presence of a base (e.g., triethylamine) under controlled temperatures (60–80°C) .

- Optimization Tips:

- Use TLC for real-time reaction monitoring .

- Purify intermediates via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to improve yield and purity .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should be prioritized?

- 1H/13C NMR: Identify protons adjacent to the oxadiazole ring (δ 8.1–8.5 ppm for aromatic protons) and the methylsulfonyl group (singlet at δ 3.2–3.4 ppm) .

- Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns consistent with the oxadiazole core .

- IR Spectroscopy: Look for C=O stretching (~1650–1700 cm⁻¹) and sulfonyl S=O vibrations (~1150–1350 cm⁻¹) .

Q. How should researchers design preliminary biological activity assays for this compound?

- Target Selection: Prioritize enzyme inhibition (e.g., lipoxygenase, cyclooxygenase) or antimicrobial activity based on structural analogs .

- Assay Protocol:

- Use microplate-based assays (e.g., 96-well plates) for high-throughput screening.

- Include positive controls (e.g., indomethacin for anti-inflammatory assays) and dose-response curves (1–100 µM range) .

Advanced Research Questions

Q. How can structural modifications to the 2-chlorophenyl or methylsulfonyl groups alter bioactivity, and what computational tools support SAR analysis?

- Modification Strategies:

- Replace the 2-chlorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents to assess impact on enzyme binding .

- Substitute the methylsulfonyl group with sulfonamide or carboxylate to modulate solubility and target affinity .

- Computational Tools:

- Perform docking studies (AutoDock Vina) using crystallographic data of target enzymes (e.g., PDB IDs for COX-2 or LOX) to predict binding modes .

Q. What experimental approaches resolve contradictions in biological activity data between structurally similar analogs?

- Case Study: If analogs with 4-chlorophenyl vs. 2-chlorophenyl groups show divergent antimicrobial activity:

- Conduct competitive binding assays to evaluate target specificity.

- Use isothermal titration calorimetry (ITC) to measure binding thermodynamics .

- Statistical Analysis: Apply multivariate regression to correlate substituent electronic parameters (Hammett constants) with bioactivity trends .

Q. How can reaction yields be improved during the critical acylation step of the synthesis?

- Methodological Adjustments:

- Employ microwave-assisted synthesis to reduce reaction time (10–15 minutes vs. hours) and enhance regioselectivity .

- Optimize solvent polarity (e.g., DMF for better solubility of intermediates) and catalyst (e.g., DMAP for accelerated acylation) .

- Quality Control: Use HPLC-PDA to detect and quantify side products (e.g., N-acetyl byproducts) .

Q. What strategies mitigate challenges in spectral overlap during NMR characterization?

- Advanced Techniques:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.